molecular formula C30H37NO5 B12371773 N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide CAS No. 5936-41-4

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

Cat. No.: B12371773
CAS No.: 5936-41-4
M. Wt: 491.6 g/mol
InChI Key: IBRKOWZDJXRAHJ-UHFFFAOYSA-N
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Description

ICMT-IN-48 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme that posttranslationally modifies proteins, including several small GTPases, by methylating the carboxyl group of isoprenylated cysteine residues. This modification is crucial for the proper localization and function of these proteins, which are involved in various cellular processes, including cell proliferation and differentiation .

Preparation Methods

The synthesis of ICMT-IN-48 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of ICMT-IN-48 is synthesized through a series of organic reactions, including condensation, cyclization, and reduction reactions.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups to improve its binding affinity and specificity for ICMT

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial production methods for ICMT-IN-48 are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.

Chemical Reactions Analysis

ICMT-IN-48 undergoes various chemical reactions, including:

    Oxidation: ICMT-IN-48 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of ICMT-IN-48.

    Substitution: ICMT-IN-48 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down ICMT-IN-48 into smaller fragments using acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

ICMT-IN-48 has several scientific research applications, including:

    Chemistry: ICMT-IN-48 is used as a tool compound to study the inhibition of ICMT and its effects on protein prenylation and localization.

    Biology: Researchers use ICMT-IN-48 to investigate the role of ICMT in various cellular processes, including cell proliferation, differentiation, and apoptosis.

    Medicine: ICMT-IN-48 is studied for its potential therapeutic applications in cancer treatment, as inhibition of ICMT can suppress the proliferation of certain cancer cells.

Mechanism of Action

ICMT-IN-48 exerts its effects by competitively inhibiting ICMT. The compound binds to the active site of ICMT, preventing the enzyme from methylating its substrates. This inhibition disrupts the posttranslational modification of proteins, leading to mislocalization and altered function of these proteins. The molecular targets of ICMT-IN-48 include prenylated proteins such as small GTPases, which play critical roles in cell signaling and growth .

Comparison with Similar Compounds

ICMT-IN-48 is unique compared to other ICMT inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

    Cysmethynil: An indole-based ICMT inhibitor identified through high-throughput screening.

    Ramanujulu’s Compounds: Potent ICMT inhibitors developed by optimizing cysmethynil.

    Rodriguez and Stevenson’s Compounds: ICMT inhibitors based on different chemical formulas

ICMT-IN-48 stands out due to its competitive inhibition mechanism and its effectiveness in various research applications, making it a valuable tool for studying ICMT-related pathways and potential therapeutic targets.

Properties

CAS No.

5936-41-4

Molecular Formula

C30H37NO5

Molecular Weight

491.6 g/mol

IUPAC Name

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C30H37NO5/c1-30(2)20-23(16-19-36-30)25(26-8-5-6-9-27(26)34-4)15-17-31(29(32)28-10-7-18-35-28)21-22-11-13-24(33-3)14-12-22/h5-14,18,23,25H,15-17,19-21H2,1-4H3

InChI Key

IBRKOWZDJXRAHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)C(CCN(CC2=CC=C(C=C2)OC)C(=O)C3=CC=CO3)C4=CC=CC=C4OC)C

Origin of Product

United States

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